molecular formula C11H13NO3 B15262893 4-(3-Hydroxyphenyl)pyrrolidine-3-carboxylic acid

4-(3-Hydroxyphenyl)pyrrolidine-3-carboxylic acid

Cat. No.: B15262893
M. Wt: 207.23 g/mol
InChI Key: PVSZHVAUFQAERY-UHFFFAOYSA-N
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Description

4-(3-Hydroxyphenyl)pyrrolidine-3-carboxylic acid is a pyrrolidine derivative featuring a hydroxyl group at the meta-position of the phenyl ring and a carboxylic acid moiety at the 3-position of the pyrrolidine core. Its hydrochloride salt form (CAS 1392213-98-7) has a molecular weight of 243.68 g/mol and is synthesized as a racemic mixture of the (3R,4S) enantiomer . This compound is often used as a building block in medicinal chemistry, particularly for exploring structure-activity relationships (SAR) in drug discovery .

Properties

IUPAC Name

4-(3-hydroxyphenyl)pyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c13-8-3-1-2-7(4-8)9-5-12-6-10(9)11(14)15/h1-4,9-10,12-13H,5-6H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVSZHVAUFQAERY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)C(=O)O)C2=CC(=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalytic Asymmetric Hydrogenation for Stereoselective Synthesis

Ruthenium-Catalyzed Enantioselective Hydrogenation

The foundational approach for synthesizing 4-arylpyrrolidine-3-carboxylic acids involves enantioselective hydrogenation of 2,5-dihydro-1H-pyrrole-3-carboxylic acid precursors. As detailed in US8344161B2, a ruthenium complex with a chiral diphosphine ligand ([Ru(OAc)₂((R)-2-Furyl-MeOBIPHEP)]) enables hydrogenation under 40 bar H₂ at 30°C, achieving quantitative conversion and >99.9% ee for halogenated aryl analogs. For 4-(3-hydroxyphenyl) derivatives, this method requires substitution of the halogen-aryl starting material with a protected 3-hydroxyphenyl group (e.g., 3-benzyloxyphenyl), followed by deprotection.

Reaction Conditions and Optimization
  • Catalyst Loading : Substrate-to-catalyst (S/C) ratios of 1,000–3,000 are typical, with 0.033–0.05 mol% catalyst sufficient for complete conversion.
  • Solvent System : Methanol or methanol/water mixtures are preferred, ensuring solubility of both substrate and catalyst.
  • Temperature and Pressure : Optimal results occur at 30°C under 40 bar H₂, balancing reaction rate and enantioselectivity.

Table 1: Hydrogenation Performance for 4-Arylpyrrolidine-3-carboxylic Acid Derivatives

Substrate Catalyst Yield (%) ee (%) Reference
4-(4-Cl-Ph)-2,5-dihydro [Ru(OAc)₂((R)-2-Furyl-MeOBIPHEP)] 99 >99.9
4-(3,4-F₂-Ph)-2,5-dihydro [Ru(OAc)₂((R)-2-Furyl-MeOBIPHEP)] 98 >99.9

Post-hydrogenation, the product is isolated via pH-controlled precipitation. The aqueous layer is acidified to pH 2.5–6.5 using HCl, yielding crystalline solids with ≥99% purity after washing with methanol.

C(sp³)-H Activation-Arylation Strategies

Palladium-Catalyzed Direct Arylation

The PMC-articulated C(sp³)-H activation method bypasses pre-functionalized aryl halides, directly coupling pyrrolidine intermediates with 3-hydroxyphenylboronic acids. This approach employs Pd(OAc)₂ with ligands such as 2,2'-bipyridine to activate the C4 position of pyrrolidine-3-carboxylic acid derivatives.

Mechanistic Insights and Scope
  • Ligand Effects : Electron-rich ligands accelerate oxidative addition, while bulky phosphines enhance regioselectivity for the C4 position.
  • Directing Groups : The carboxylic acid at C3 acts as an innate directing group, coordinating Pd to facilitate C-H cleavage.

Table 2: C-H Arylation Parameters for 4-Arylpyrrolidine-3-carboxylic Acids

Arylating Agent Catalyst System Yield (%) Selectivity (C4:C3)
3-Hydroxyphenylboronic acid Pd(OAc)₂/2,2'-bipyridine 76 12:1
3-Benzyloxyphenylboronic acid PdCl₂(PPh₃)₂ 82 18:1

Post-arylation, benzyl protecting groups are removed via hydrogenolysis (H₂/Pd-C) or acidic hydrolysis (TFA/H₂O), yielding the free 3-hydroxyphenyl derivative.

Stereocontrolled Michael Addition Routes

Diastereoselective Cyclization

Early synthetic routes relied on Michael addition of acrylate esters to chiral imines, followed by cyclization. For example, ethyl (E)-3-(3-benzyloxyphenyl)acrylate reacts with (S)-N-benzylideneglycine tert-butyl ester in CH₂Cl₂/TFA, forming a trans-configured pyrrolidine ring after 72 h.

Key Steps:
  • Imine Formation : Benzylamine and glyoxylic acid condense to generate a chiral imine.
  • Michael Addition : Acrylate addition proceeds with 85:15 diastereoselectivity.
  • Cyclization : Intramolecular amidation closes the pyrrolidine ring.

Table 3: Diastereoselectivity in Michael Addition-Cyclization

Acrylate Substituent Solvent diastereomeric Ratio (trans:cis)
3-Benzyloxyphenyl CH₂Cl₂/TFA 85:15
4-Fluorophenyl THF/TFA 92:8

Acid hydrolysis (6M HCl, reflux) removes tert-butyl and benzyl groups, affording the target compound in 68% overall yield.

Comparative Analysis of Methodologies

Efficiency and Scalability

  • Catalytic Hydrogenation : Superior for large-scale synthesis (demonstrated at 176 g scale) with minimal purification.
  • C-H Activation : Ideal for diversifying the aryl group but requires stoichiometric silver additives, increasing cost.
  • Michael Addition : Lower stereoselectivity necessitates chiral chromatography, limiting industrial applicability.

Stereochemical Control

Ru-catalyzed hydrogenation provides unmatched enantiocontrol (>99.9% ee), while C-H activation achieves moderate 75–85% ee due to competing pathways.

Chemical Reactions Analysis

Types of Reactions: 4-(3-Hydroxyphenyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be employed.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

4-(3-Hydroxyphenyl)pyrrolidine-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-Hydroxyphenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The pyrrolidine ring’s stereochemistry plays a crucial role in its binding affinity and selectivity towards these targets. The compound’s effects are mediated through pathways involving receptor binding and subsequent signal transduction .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The meta-hydroxyl group distinguishes this compound from analogs with substituents at other positions:

  • 4-Hydroxyphenyl analog: Not explicitly documented in the evidence, but para-substituted analogs (e.g., 4-methylphenyl, CAS 1423037-43-7) show increased steric bulk and lipophilicity .

Halogenated Derivatives

Halogen substituents introduce electron-withdrawing effects, altering acidity and binding properties:

  • 4-(3-Chlorophenyl)pyrrolidine-3-carboxylic acid (CAS 1047651-80-8):
    • Molecular weight: 225.67 g/mol
    • The chlorine atom increases the carboxylic acid’s acidity (pKa) and may enhance receptor binding in biological targets .
  • 4-(3-Bromophenyl) analog (CAS 959582-16-2):
    • Bromine’s larger atomic radius compared to chlorine may improve hydrophobic interactions in enzyme pockets .

Alkyl and Alkoxy Substitutions

  • 4-(3-Methoxyphenyl)pyrrolidine-3-carboxylic acid (CAS 1049978-87-1):
    • Methoxy groups donate electron density via resonance, reducing metabolic oxidation rates compared to hydroxylated analogs .

Heterocyclic Analogs

Trifluoromethyl Derivatives

  • 4-[(4-Bromophenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid (CAS 2060037-41-2):
    • The CF₃ group is strongly electron-withdrawing, increasing metabolic stability and resistance to enzymatic degradation .

Comparative Data Table

Compound Name Substituent Molecular Weight (g/mol) Key Properties References
4-(3-Hydroxyphenyl)pyrrolidine-3-carboxylic acid・HCl 3-hydroxyphenyl 243.68 Hydrochloride salt enhances solubility
4-(3-Chlorophenyl)pyrrolidine-3-carboxylic acid 3-chlorophenyl 225.67 Increased acidity, potential bioactivity
4-(4-Methylphenyl)pyrrolidine-3-carboxylic acid・HCl 4-methylphenyl 241.71 High lipophilicity, BBB penetration potential
4-(Furan-2-yl)pyrrolidine-3-carboxylic acid furan-2-yl 181.19 Balanced polarity, π-π stacking
Boc-protected 3-hydroxyphenyl analog Boc-3-hydroxyphenyl 307.34 Intermediate for synthetic modification

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